molecular formula C4H2BrF2N3O2 B6223340 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole CAS No. 1995072-50-8

1-(bromodifluoromethyl)-3-nitro-1H-pyrazole

Cat. No. B6223340
CAS RN: 1995072-50-8
M. Wt: 242
InChI Key:
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Description

1-(Bromodifluoromethyl)-3-nitro-1H-pyrazole, abbreviated as BDFN-Py, is a chemical compound belonging to the class of pyrazoles. This compound is a difluoromethyl bromide derivative of 1H-pyrazole and is known for its potential applications in the field of medicinal chemistry. It has been studied extensively due to its unique properties, such as its ability to act as a synthetic intermediate, a ligand for metal complexes, and a catalyst for organic transformations. In addition, BDFN-Py has been found to have a wide range of biological activities, such as antifungal, antibacterial, and antiviral properties.

Scientific Research Applications

BDFN-Py has been studied extensively due to its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, such as antifungal, antibacterial, and antiviral properties. In addition, BDFN-Py has been used as a synthetic intermediate for the synthesis of various other compounds, as a ligand for metal complexes, and as a catalyst for organic transformations. Furthermore, BDFN-Py has been studied for its potential applications in the fields of drug design, drug delivery, and drug targeting.

Mechanism of Action

The mechanism of action of BDFN-Py is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the biosynthesis of certain molecules, such as lipids and proteins. In addition, BDFN-Py may also act as an inhibitor of certain enzymes involved in the metabolism of certain molecules, such as carbohydrates and lipids.
Biochemical and Physiological Effects
BDFN-Py has been found to have a wide range of biochemical and physiological effects. It has been found to have antifungal, antibacterial, and antiviral properties. In addition, BDFN-Py has been found to have an anti-inflammatory effect, to reduce cholesterol levels, and to have an anti-cancer effect.

Advantages and Limitations for Lab Experiments

The use of BDFN-Py in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, BDFN-Py is a highly reactive compound and can be used in a wide range of reactions. However, the use of BDFN-Py in laboratory experiments also has some limitations. It is a highly toxic compound and should be handled with extreme caution. In addition, BDFN-Py is a highly reactive compound and can easily react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are several possible future directions for the study of BDFN-Py. One possible direction is to further study the compound’s mechanism of action and its potential applications in drug design, drug delivery, and drug targeting. Another possible direction is to study the compound’s biochemical and physiological effects in more detail. Finally, another possible direction is to study the compound’s potential applications in the field of medicinal chemistry, such as its use as a synthetic intermediate, a ligand for metal complexes, and a catalyst for organic transformations.

Synthesis Methods

BDFN-Py can be synthesized through a two-step process. The first step involves the reaction of 1-bromo-2,2-difluoroethyl bromide with 3-nitro-1H-pyrazole in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of BDFN-Py. The second step involves the reaction of BDFN-Py with an alkyl halide, such as ethyl iodide, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of a substituted pyrazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole involves the reaction of difluorocarbene with 3-nitro-1H-pyrazole followed by bromination of the resulting product.", "Starting Materials": [ "3-nitro-1H-pyrazole", "Difluorocarbene", "Bromine" ], "Reaction": [ "Difluorocarbene is generated in situ by the reaction of chlorodifluoromethane with a strong base such as potassium tert-butoxide.", "The difluorocarbene is then reacted with 3-nitro-1H-pyrazole in the presence of a catalyst such as copper(I) iodide to form 1-(difluoromethyl)-3-nitro-1H-pyrazole.", "The resulting product is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(bromodifluoromethyl)-3-nitro-1H-pyrazole." ] }

CAS RN

1995072-50-8

Product Name

1-(bromodifluoromethyl)-3-nitro-1H-pyrazole

Molecular Formula

C4H2BrF2N3O2

Molecular Weight

242

Purity

95

Origin of Product

United States

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